molecular formula C23H23FN2O3 B15005268 4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No.: B15005268
M. Wt: 394.4 g/mol
InChI Key: NREJZJJUWXDCBL-UHFFFAOYSA-N
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Description

ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves several steps. One common synthetic route includes the condensation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester.

Industrial production methods typically involve optimizing these reactions for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, due to the presence of electron-donating groups.

Scientific Research Applications

ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[N-(4-FLUOROPHENYL)-1-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23FN2O3

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[(N-benzoyl-4-fluoroanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C23H23FN2O3/c1-4-29-23(28)21-15(2)20(16(3)25-21)14-26(19-12-10-18(24)11-13-19)22(27)17-8-6-5-7-9-17/h5-13,25H,4,14H2,1-3H3

InChI Key

NREJZJJUWXDCBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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